molecular formula C18H23NO3 B12602797 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde CAS No. 645352-41-6

4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde

Cat. No.: B12602797
CAS No.: 645352-41-6
M. Wt: 301.4 g/mol
InChI Key: GNVWJXYVESPXOP-UHFFFAOYSA-N
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Description

4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is known for its unique structural features, which include a butyl group, a diethylamino group, and an oxo group attached to a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-butyl-7-hydroxy-2H-chromen-2-one with diethylamine and an oxidizing agent to introduce the diethylamino and oxo groups . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid.

    Reduction: 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-methanol.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde can be compared with other benzopyran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

645352-41-6

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

4-butyl-7-(diethylamino)-2-oxochromene-3-carbaldehyde

InChI

InChI=1S/C18H23NO3/c1-4-7-8-14-15-10-9-13(19(5-2)6-3)11-17(15)22-18(21)16(14)12-20/h9-12H,4-8H2,1-3H3

InChI Key

GNVWJXYVESPXOP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)OC2=C1C=CC(=C2)N(CC)CC)C=O

Origin of Product

United States

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